N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

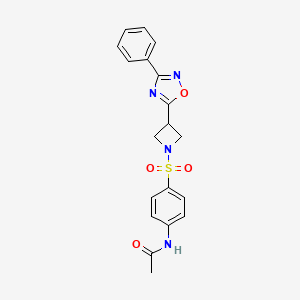

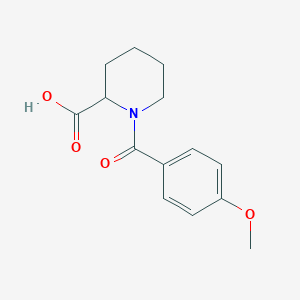

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide, also known as CYM5442, is a small molecule that has been studied for its potential use in treating various diseases. This compound has gained attention due to its ability to modulate the activity of a specific protein, which has been implicated in several disease processes.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

Research by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide, highlights its role as an intermediate in the synthesis of antimalarial drugs. The study focused on chemoselective monoacetylation using immobilized lipase, showcasing the compound's significance in facilitating selective reactions, essential for developing specific drug molecules with high purity and efficacy (Magadum & Yadav, 2018).

Structural Aspects in Material Science

Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, showing how such compounds' structures can lead to various physical properties like gel formation and fluorescence. This type of research is crucial for developing new materials with specific optical properties, which can be applied in sensors, organic light-emitting diodes (OLEDs), and other technologies (Karmakar, Sarma, & Baruah, 2007).

Metabolism Studies for Drug Safety

Studies on the metabolism of drugs similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide, such as flutamide, reveal the importance of understanding how drugs are metabolized in the body. These investigations can uncover potential metabolites that may contribute to efficacy or toxicity, guiding safer drug design and usage (Goda et al., 2006).

Environmental Impact and Toxicology

Research on the environmental presence and impact of pharmaceuticals, such as paracetamol (closely related in function to acetamide derivatives), provides insights into the ecotoxicological effects of these compounds. Studies like those conducted by Parolini et al. (2010) on the zebra mussel demonstrate the significance of evaluating pharmaceuticals' environmental impact, contributing to more sustainable practices and regulations (Parolini, Binelli, Cogni, & Provini, 2010).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c20-17-10-6-14(7-11-17)12-18(22)21-13-19(23,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,23H,8-9,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDRAXSGWFZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)

![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)